molecular formula C16H20ClN5O B2568977 4-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine CAS No. 2320923-57-5

4-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine

Cat. No.: B2568977
CAS No.: 2320923-57-5
M. Wt: 333.82
InChI Key: VWZHBZUSADWLLY-UHFFFAOYSA-N
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Description

4-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of metabolic disorders such as type 2 diabetes mellitus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperidine intermediate: The starting material, 5-chloropyrimidine, is reacted with piperidine under basic conditions to form the 1-(5-chloropyrimidin-2-yl)piperidine intermediate.

    Methoxylation: The intermediate is then reacted with methoxyamine hydrochloride in the presence of a base such as sodium hydride to introduce the methoxy group, forming 4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)methoxy)pyrimidine.

    Dimethylation: Finally, the compound undergoes dimethylation using a methylating agent such as methyl iodide in the presence of a base to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrimidine moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders such as type 2 diabetes mellitus. .

Mechanism of Action

The mechanism of action of 4-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine involves its interaction with G-protein-coupled receptor 119 (GPR119). This receptor is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract. The compound stimulates glucose-dependent insulin release by direct action on the pancreas and promotes the secretion of the incretin hormone glucagon-like peptide 1 (GLP-1) in the gastrointestinal tract .

Comparison with Similar Compounds

4-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine can be compared with other GPR119 agonists, such as:

The uniqueness of this compound lies in its specific structural features and its potential for optimization in drug development for metabolic disorders.

Properties

IUPAC Name

4-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-5,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O/c1-11-12(2)20-10-21-15(11)23-9-13-3-5-22(6-4-13)16-18-7-14(17)8-19-16/h7-8,10,13H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZHBZUSADWLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC=C(C=N3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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